1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
Description
The compound 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate features a fused imidazo[2,1-b][1,3]thiazole core, substituted with a methyl group at position 3 and an ethyl carbamate group at position 2. The carbamate moiety is further linked to a 4-chlorophenyl ring. This structure combines heterocyclic rigidity with aryl and carbamate functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-13(22-14-17-7-8-19(9)14)10(2)21-15(20)18-12-5-3-11(16)4-6-12/h3-8,10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKVBOMVWYIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)OC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have antimycobacterial properties, suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the pathogen.
Biochemical Pathways
Based on the antimycobacterial properties of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been found to exhibit antimycobacterial properties, suggesting that the compound may lead to the death of Mycobacterium tuberculosis.
Biological Activity
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate is a compound belonging to the class of imidazo[2,1-b][1,3]thiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 283.76 g/mol
- CAS Number : 860610-24-8
Biological Activity Overview
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives has been extensively studied, revealing their potential as anticancer agents, antimicrobial agents, and in other therapeutic areas. The specific compound has demonstrated notable activities in various assays.
Anticancer Activity
Research indicates that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MTT Assay Results : In studies involving MTT assays, compounds similar to 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate have shown IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT-29 and Jurkat cells .
The proposed mechanisms through which imidazo[2,1-b][1,3]thiazoles exert their effects include:
- Inhibition of Cell Proliferation : These compounds may inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The results indicated that derivatives with electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhanced cytotoxicity compared to their counterparts .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT-29 | 1.61 ± 0.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| Compound C | MCF-7 | 2.10 ± 0.85 |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that the presence of both the imidazole and thiazole rings is crucial for the anticancer activity of these compounds. Substituents like methyl and chloro groups were found to enhance biological activity by increasing lipophilicity and cellular uptake .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(4-chlorophenyl)carbamate
- Core Structure : Triazolo[3,2-b][1,3]thiazole (vs. imidazo[2,1-b][1,3]thiazole in the target compound).
- Substituents : 6-methyl group, ethyl carbamate, and 4-chlorophenyl.
- This may affect solubility and binding affinity compared to the imidazothiazole core.
- Reference :
2-(2,4-Dichlorophenoxymethyl)-5-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Analogues with Varied Substituents
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 380195-03-9)
- Core Structure : Identical imidazothiazole core.
- Substituents : 3-methyl, 6-(4-chlorophenyl), and ethyl ester at position 2.
- Key Differences : The ester group (vs. carbamate) reduces hydrogen-bonding capability and may alter metabolic stability.
- Reference :
2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide
- Core Structure : Imidazo[2,1-b]thiazole with 4-fluorophenyl.
- Substituents : Acetyl-hydrazine-carbothioamide and cyclohexyl group.
- Key Differences : The fluorophenyl group (vs. chlorophenyl) offers weaker electron-withdrawing effects, while the carbothioamide substituent may enhance metal-binding properties. Reported as an acetylcholinesterase inhibitor.
- Reference :
Functional Group Variations
1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
- Core Structure : Imidazothiazole with 3-methyl group.
- Substituents : Methanamine at position 4.
- Key Differences: The primary amine (vs. Used in pharmaceutical research for biological interaction studies.
- Reference :
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Comparative Analysis Table
Key Findings and Implications
- Core Structure Impact : The imidazothiazole core provides a rigid scaffold for substituent placement, while triazolo or thiadiazole analogs modify electronic and solubility profiles.
- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and π-π interactions, common in CNS-targeting drugs. Carbamate groups offer metabolic stability over esters.
- Functional Group Role : Carbamates and carboxamides enable hydrogen bonding, critical for enzyme inhibition (e.g., acetylcholinesterase), while amines improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
